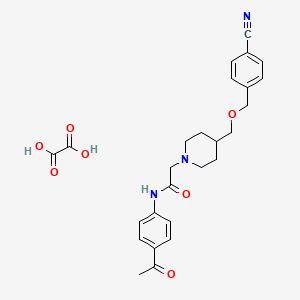
N-(4-acetylphenyl)-2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetylphenyl)-2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C26H29N3O7 and its molecular weight is 495.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetylphenyl)-2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a compound of growing interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C23H30N4O3·C2H2O4
- Molecular Weight : 454.55 g/mol
- CAS Number : Not explicitly provided in the sources but can be derived from its chemical structure.
The oxalate salt form is significant as it can influence the solubility and bioavailability of the compound.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research has shown that derivatives of piperidine can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve modulation of signaling pathways such as:
- p38 MAPK Pathway : Inhibitors targeting this pathway have shown efficacy in reducing cell proliferation in various cancer types .
- Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed in cell lines treated with related compounds .
Neuroprotective Effects
The presence of piperidine moieties suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions like Alzheimer's disease, where oxidative stress plays a critical role .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes involved in cell signaling and proliferation.
- Modulation of Gene Expression : The compound may influence the expression of genes associated with cell survival and apoptosis.
- Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their potential applications:
- Study on Anticancer Activity : A study published in Cancer Research demonstrated that a piperidine derivative significantly reduced tumor size in xenograft models, suggesting similar potential for this compound .
| Study | Compound | Effect | Reference |
|---|---|---|---|
| 1 | Piperidine Derivative | Tumor growth inhibition | |
| 2 | Oxidative Stress Modulator | Neuroprotection in Alzheimer's model |
Safety and Toxicology
While the therapeutic potential is promising, safety profiles must be established through comprehensive toxicological studies. Preliminary data suggest that compounds with similar structures exhibit low toxicity at therapeutic doses, but further research is essential to confirm these findings.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3.C2H2O4/c1-18(28)22-6-8-23(9-7-22)26-24(29)15-27-12-10-21(11-13-27)17-30-16-20-4-2-19(14-25)3-5-20;3-1(4)2(5)6/h2-9,21H,10-13,15-17H2,1H3,(H,26,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGECSBHKDKEFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














